N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Description

BenchChem offers high-quality N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTAXLQSPPABBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666350 |

Source

|

| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713519-97-2 |

Source

|

| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its fundamental chemical and physical characteristics, including its structural features, solubility, lipophilicity, and acid-base properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, presents predicted values from computational models, and details established experimental protocols for the determination of these key parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrrole-2-carboxamide derivatives, providing both a theoretical framework and practical methodologies for its comprehensive analysis.

Introduction

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide belongs to the pyrrole carboxamide class of compounds, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The unique structural combination of a pyrrole ring, a cyclopropyl moiety, and an amide linkage imparts specific electronic and conformational properties that can influence its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide provides a detailed examination of these properties, offering insights into the causality behind experimental choices for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

Chemical Name: N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide[1] CAS Number: 713519-97-2[1] Molecular Formula: C₉H₁₂N₂O[1] Molecular Weight: 164.20 g/mol [1]

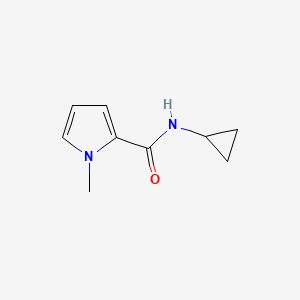

The molecular structure, depicted below, reveals a central 1-methylpyrrole ring substituted at the 2-position with a carboxamide group, which is further N-substituted with a cyclopropyl ring.

Caption: 2D structure of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Tabulated Physicochemical Properties

For ease of reference, the known and predicted physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide are summarized in the table below. It is important to note that a significant portion of this data is derived from computational predictions and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | , |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 713519-97-2 | , |

| Boiling Point | 376.7 ± 15.0 °C | Predicted by |

| Density | 1.24 ± 0.1 g/cm³ | Predicted by |

| pKa | 15.26 ± 0.20 | Predicted by |

| XLogP3 | 1.30820 | Predicted by |

| Storage Conditions | Room temperature |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are based on established standards and can be adapted for the specific analysis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Carefully observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.

Solubility Determination

Solubility in both aqueous and organic solvents is a crucial parameter, influencing bioavailability and formulation design.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Accurately measure the concentration of the dissolved compound in a known volume of the clear supernatant using a validated analytical technique such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Pre-saturation: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers with accurately known pH values spanning a range around the expected pKa.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Spectral Acquisition: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Features:

-

Pyrrole Protons: Three distinct signals in the aromatic region, likely exhibiting coupling to each other.

-

N-Methyl Protons: A singlet in the upfield region.

-

Cyclopropyl Protons: A complex multiplet pattern in the upfield region due to geminal and vicinal coupling.

-

Amide N-H Proton: A broad singlet, the chemical shift of which may be solvent-dependent.

Predicted ¹³C NMR Spectral Features:

-

Pyrrole Carbons: Four distinct signals in the downfield region.

-

Carbonyl Carbon: A signal in the far downfield region.

-

N-Methyl Carbon: A signal in the upfield region.

-

Cyclopropyl Carbons: Signals in the upfield region.

Methodology for NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

N-H Stretch (Amide): A sharp to moderately broad band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp band around 1650 cm⁻¹.

-

C=C Stretch (Pyrrole): Bands in the region of 1600-1450 cm⁻¹.

-

C-N Stretch: Bands in the region of 1350-1000 cm⁻¹.

Methodology for IR Acquisition (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (164.20).

-

Fragment Ions: Characteristic fragmentation patterns arising from the loss of the cyclopropyl group, the methyl group, and cleavage of the amide bond.

Methodology for EI-MS Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. While a lack of extensive experimental data in the public domain necessitates the use of predicted values for several parameters, the outlined experimental protocols offer a robust framework for their empirical determination. The information and methodologies presented herein are intended to empower researchers in drug discovery and development with the necessary tools to thoroughly characterize this and similar molecules, ultimately facilitating a more rational and efficient path toward novel therapeutic agents. As further research on this compound is conducted, it is anticipated that a more complete and experimentally validated physicochemical profile will emerge.

References

-

ChemExpress. N-Cyclopropyl-1-methylpyrrole-2-carboxamide. [Link]

Sources

Synthesis Pathway for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a molecule of interest within contemporary drug discovery and agrochemical research. Pyrrole carboxamides represent a privileged scaffold in medicinal chemistry, known for inhibiting critical biological targets like mitochondrial complex II.[1][2] This document moves beyond a simple recitation of steps to deliver a field-proven perspective on the synthesis, focusing on the causality behind procedural choices, process validation, and the selection of optimal reagents. We will detail two primary, reliable methodologies for the core amide bond formation: the classic acid chloride route and a modern direct coupling approach using uronium-based reagents. The guide is structured to provide researchers and development professionals with a robust and reproducible framework for obtaining the target compound.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is most logically approached through a disconnection of the amide bond. This retrosynthetic analysis identifies two commercially available and structurally simple precursors: 1-methyl-1H-pyrrole-2-carboxylic acid and cyclopropylamine . This approach simplifies the synthetic challenge to a single, high-efficiency amide coupling reaction, which is the central focus of this guide.

Caption: Retrosynthetic disconnection of the target amide.

Precursor Sourcing and Key Characteristics

The selection of high-quality, well-characterized starting materials is fundamental to achieving a successful and reproducible synthesis. Both requisite precursors are readily available from commercial suppliers, obviating the need for preparatory syntheses and allowing research to focus on the pivotal coupling step.

| Parameter | 1-Methyl-1H-pyrrole-2-carboxylic acid | Cyclopropylamine |

| CAS Number | 6973-60-0[3][4] | 765-30-0 |

| Molecular Formula | C₆H₇NO₂[3] | C₃H₇N[5] |

| Molecular Weight | 125.13 g/mol [3] | 57.09 g/mol [5] |

| Appearance | White to off-white crystalline solid | Colorless liquid[5] |

| Melting Point | 136-138 °C[3] | -50 °C |

| Boiling Point | N/A | ~50 °C[5] |

The carboxylic acid component provides the stable pyrrole core, while cyclopropylamine serves as the nucleophile. The unique chemical properties of cyclopropylamine, stemming from its strained three-membered ring and reactive amino group, make it a valuable building block in medicinal chemistry.[5]

Core Synthesis: Amide Bond Formation Methodologies

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under standard conditions. The hydroxyl group of the carboxylic acid must first be converted into a good leaving group. This "activation" is the critical step where different synthetic pathways diverge. We will detail two robust and widely adopted methods.

Methodology A: The Acid Chloride Pathway

This classic, cost-effective method proceeds in two distinct stages: conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with the amine.

Causality and Experimental Insight:

-

Activation: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The reaction is typically performed in an inert, non-protic solvent like Dichloromethane (DCM) or Toluene.

-

Amine Addition: The subsequent reaction with cyclopropylamine is highly exothermic and rapid. It is crucial to perform this addition at a reduced temperature (0 °C) to control the reaction rate and minimize potential side reactions. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the cyclopropylamine nucleophile.

Caption: Workflow for the Acid Chloride synthesis pathway.

Experimental Protocol: Acid Chloride Method

-

Activation: To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid), add thionyl chloride (1.5 eq) dropwise.

-

Heat the mixture to 80 °C and stir for 2-3 hours. Reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately without further purification.

-

Amination: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.

Methodology B: Direct Coupling with HATU Reagent

Modern peptide coupling reagents offer a milder, often more efficient, one-pot alternative to the acid chloride method. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling agent that generates a reactive activated ester in situ.[6]

Causality and Experimental Insight:

-

Mechanism: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine (cyclopropylamine), leading to the formation of the amide bond with high efficiency.

-

Advantages: This method avoids the harsh conditions and handling of thionyl chloride. It is a one-pot procedure that typically proceeds at room temperature with shorter reaction times and often results in cleaner reactions and higher yields, simplifying purification.[6] Dimethylformamide (DMF) is an excellent solvent choice due to its high polarity, which facilitates the dissolution of all reactants and intermediates.

Caption: Workflow for the one-pot HATU coupling method.

Experimental Protocol: HATU Coupling Method

-

Reaction Setup: To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

-

Add cyclopropylamine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and other water-soluble components.

-

Perform subsequent washes with 5% aqueous LiCl solution (to further aid DMF removal), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the pure target compound.

Summary and Recommendations

Both outlined pathways are effective for the synthesis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. The choice of method often depends on the scale of the reaction, cost considerations, and available equipment.

| Parameter | Methodology A: Acid Chloride | Methodology B: HATU Coupling |

| Conditions | Harsher (heat, corrosive reagents) | Milder (room temperature) |

| Procedure | Two steps (activation, amination) | One-pot |

| Reagent Cost | Lower (Thionyl chloride is inexpensive) | Higher (HATU is a specialty reagent) |

| Typical Yields | Good to excellent (70-90%) | Excellent (>85%)[6] |

| Workup | Standard extraction | Requires extensive washing for DMF removal |

| Recommendation | Suitable for large-scale synthesis where cost is a primary driver. | Ideal for laboratory-scale, high-purity synthesis and for sensitive substrates. |

Upon successful synthesis and purification, the identity and purity of the final compound, N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

- Process for production of cyclopropylamide compound.

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

Process for the manufacture of cyclopropylamine. Patent 0205403. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central, National Institutes of Health (NIH). [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung. [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Royal Society of Chemistry (RSC) Publishing. [Link]

-

N-CYCLOPROPYL-1-METHYLPYRROLE-2-CARBOXAMIDE. ChemCD. [Link]

- A process for amidation of pyrrole carboxylate compounds.

- Process for synthesizing cyclopropyl carboxamide.

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

-

Synthesis of N-Phenylpyrrole Carboximides. SciSpace. [Link]

-

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

- Process for the preparation of (±)-(1r(s), 2s(r))-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0 [sigmaaldrich.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. longdom.org [longdom.org]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a small molecule whose biological activities are not yet extensively documented in peer-reviewed literature. However, a comprehensive analysis of its structural motifs—the N-methyl-1H-pyrrole-2-carboxamide core and the N-cyclopropyl substituent—provides a strong basis for predicting its potential as a bioactive compound. This guide synthesizes information from analogous structures to build a well-founded hypothesis that N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a promising candidate for investigation as a kinase inhibitor, particularly in the context of oncological and inflammatory diseases. We will delve into the rationale behind this prediction, explore potential mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of this compound.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed and synthesized, offer the potential to modulate biological pathways with high specificity and potency. N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, with the chemical formula C9H12N2O, emerges as a compound of significant interest not from a wealth of direct biological data, but from the compelling activities of its constituent chemical functionalities.

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. [1]Notably, this scaffold is prevalent in a variety of kinase inhibitors. [2][3]The addition of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, increase potency, and improve the pharmacokinetic profile of a molecule. [4][5][6][7][8] This guide will, therefore, explore the untapped potential of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, presenting a scientifically-grounded prospectus on its likely biological activities and offering a roadmap for its future investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | [9][10] |

| Molecular Weight | 164.20 g/mol | [9][10] |

| CAS Number | 713519-97-2 | [9][10] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and ethanol (predicted) | N/A |

Predicted Biological Activity and Therapeutic Potential: A Focus on Kinase Inhibition

Based on a thorough analysis of structurally related compounds, we hypothesize that N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a potent inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

The Pyrrole-2-Carboxamide Core: A Key to Kinase Binding

The pyrrole-2-carboxamide moiety has been identified as a key pharmacophore in several classes of kinase inhibitors. [1][2]For instance, derivatives of this scaffold have shown inhibitory activity against p38α MAP kinase, an important target in inflammatory diseases. [2]Furthermore, the related pyrrole indolin-2-one structure is a well-known scaffold for inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are critical for angiogenesis in tumors. [3]The nitrogen and oxygen atoms of the carboxamide group can act as hydrogen bond donors and acceptors, facilitating interaction with the hinge region of the kinase ATP-binding pocket.

The N-Cyclopropyl Group: Enhancing Potency and Selectivity

The N-cyclopropyl group is a valuable addition to pharmacologically active molecules for several reasons:

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to higher binding affinity for the target protein. [6][8]* Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life. [7][8]* Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target protein, enhancing potency. [4][5]

Hypothetical Target: Tropomyosin Receptor Kinase A (TrkA)

Given that certain pyrrole-containing compounds have been identified as TrkA inhibitors, this receptor tyrosine kinase presents a plausible initial target for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. [11]TrkA is a receptor for nerve growth factor (NGF) and is implicated in the growth and survival of certain types of tumors, as well as in pain signaling. Inhibition of TrkA is a validated therapeutic strategy for some cancers.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the TrkA signaling pathway by N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Caption: Workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The in-depth analysis of the structural components of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide strongly suggests its potential as a kinase inhibitor. The proposed experimental workflows provide a clear path for the synthesis and biological evaluation of this compound.

Should initial in vitro kinase assays yield promising results, further studies would be warranted, including:

-

Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity profile.

-

Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation and downstream signaling in cancer cell lines that are dependent on the target kinase.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

References

-

Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. [Link]

-

Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

-

Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules. [Link]

-

Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. European Journal of Medicinal Chemistry. [Link]

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Autech Scientific. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Autech Scientific. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

In vitro kinase assay. protocols.io. [Link]

-

Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar. [Link]

-

SAR study of macrocyclic kinase inhibitors based on the PP scaffold. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

-

The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

N-Methyl-1H-pyrrole-2-carboxamide. PubChem. [Link]

-

Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

-

Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

N-CYCLOPROPYL-1-METHYLPYRROLE-2-CARBOXAMIDE. ChemCD. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Technical Guide to Putative Mechanisms of Action

Abstract

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound featuring a core pyrrole-2-carboxamide scaffold, further distinguished by N-cyclopropyl and 1-methyl substitutions. While the definitive mechanism of action for this specific molecule remains to be empirically established, its structural motifs are present in a variety of biologically active agents. This technical guide synthesizes current research on homologous and analogous compounds to propose several plausible mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate the biological activity of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide suggests a potential for diverse biological interactions. The pyrrole ring is a common heterocycle in medicinal chemistry, and the carboxamide linkage provides a key hydrogen bonding motif. The N-cyclopropyl group is a known bioisostere for larger alkyl or aryl groups and can influence metabolic stability and binding affinity. The 1-methyl substitution on the pyrrole ring can impact electronic properties and steric interactions with potential biological targets. Based on these features, we will explore several putative mechanisms of action, drawing parallels from established research on compounds with similar structural components.

Putative Mechanism 1: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

The pyrrole-2-carboxamide core is a key feature in a class of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall's mycolic acid layer.[1][2][3]

Proposed Signaling Pathway and Molecular Interaction

Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to a compromised structure and increased susceptibility to the host immune system.[2] This ultimately results in bacterial cell death. The mechanism involves the binding of the inhibitor to the MmpL3 protein, which prevents the export of TMM across the cell membrane.[2] Some MmpL3 inhibitors have also been shown to dissipate the proton motive force (PMF) across the mycobacterial cell membrane, which is essential for the transporter's function.[4][5]

Caption: Proposed MmpL3 Inhibition Pathway.

Experimental Validation Protocol: MmpL3 Inhibition Assay

Objective: To determine if N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide inhibits MmpL3 function.

Methodology:

-

Bacterial Strains: Mycobacterium smegmatis (a non-pathogenic model organism) and a strain overexpressing MmpL3.

-

TMM Accumulation Assay:

-

Culture M. smegmatis in the presence of varying concentrations of the test compound.

-

Metabolically label the cells with ¹⁴C-acetic acid.

-

Extract total lipids and analyze by thin-layer chromatography (TLC).

-

Quantify the accumulation of radiolabeled TMM as an indicator of MmpL3 inhibition.

-

-

Proton Motive Force (PMF) Dissipation Assay:

-

Use a fluorescent dye, such as DiSC₃(5), that is sensitive to changes in membrane potential.

-

Treat bacterial cells with the test compound and measure changes in fluorescence to assess PMF dissipation.[4]

-

-

Data Analysis: Compare the level of TMM accumulation and PMF dissipation in treated versus untreated cells.

| Parameter | Expected Outcome for MmpL3 Inhibitor |

| TMM Levels | Dose-dependent increase in intracellular TMM |

| PMF | Dose-dependent decrease in membrane potential |

Putative Mechanism 2: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The N-cyclopropyl carboxamide moiety is present in known inhibitors of p38α MAPK, a key enzyme in the cellular response to inflammatory stimuli.[1] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8]

Proposed Signaling Pathway and Molecular Interaction

Extracellular stimuli, such as cytokines and environmental stressors, activate the p38 MAPK pathway.[6] Activated p38α phosphorylates downstream targets, leading to the transcription and translation of pro-inflammatory mediators.[8] Inhibitors of p38α typically bind to the ATP-binding pocket of the enzyme, preventing its activation and subsequent signaling cascade.[6]

Caption: p38α MAPK Inhibition Pathway.

Experimental Validation Protocol: p38α Kinase Assay and Cytokine Release

Objective: To assess the inhibitory effect of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide on p38α kinase activity and downstream cytokine production.

Methodology:

-

Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

-

p38α Kinase Assay (In Vitro):

-

Use a commercially available p38α kinase assay kit.

-

Incubate recombinant p38α enzyme with its substrate (e.g., ATF2) and ATP in the presence of varying concentrations of the test compound.

-

Measure the phosphorylation of the substrate to determine the IC₅₀ value.

-

-

Cytokine Release Assay (Cell-based):

-

Pre-treat cells with the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA.

-

-

Data Analysis: Determine the IC₅₀ for p38α inhibition and the dose-dependent reduction in cytokine release.

| Parameter | Expected Outcome for p38α Inhibitor |

| p38α Kinase Activity | Dose-dependent inhibition of substrate phosphorylation |

| Cytokine Levels | Dose-dependent decrease in LPS-induced TNF-α, IL-1β, and IL-6 |

Putative Mechanism 3: Fungal Cytochrome P450 51 (CYP51) Inhibition

Compounds containing a cyclopropyl group have been investigated for their antimicrobial properties, with some showing potential to inhibit fungal CYP51 (also known as lanosterol 14α-demethylase).[9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11]

Proposed Signaling Pathway and Molecular Interaction

CYP51 catalyzes the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[12] This disrupts membrane integrity and function, ultimately leading to fungal cell death. Azole antifungals, a major class of CYP51 inhibitors, coordinate with the heme iron in the enzyme's active site.[11]

Caption: Fungal CYP51 Inhibition Pathway.

Experimental Validation Protocol: Antifungal Susceptibility and Ergosterol Assay

Objective: To determine the antifungal activity of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide and its effect on ergosterol biosynthesis.

Methodology:

-

Fungal Strains: Candida albicans, Aspergillus fumigatus.

-

Antifungal Susceptibility Testing:

-

Determine the Minimum Inhibitory Concentration (MIC) of the test compound using broth microdilution methods according to CLSI guidelines.

-

-

Ergosterol Quantification Assay:

-

Treat fungal cells with the test compound at sub-MIC concentrations.

-

Extract sterols from the fungal cells.

-

Analyze the sterol composition using spectrophotometry or gas chromatography-mass spectrometry (GC-MS) to quantify the reduction in ergosterol and the accumulation of lanosterol or other 14α-methylated sterols.

-

-

Data Analysis: Correlate the MIC value with the degree of ergosterol biosynthesis inhibition.

| Parameter | Expected Outcome for CYP51 Inhibitor |

| Fungal Growth | Dose-dependent inhibition of fungal growth (MIC determination) |

| Ergosterol Levels | Dose-dependent decrease in cellular ergosterol content |

| 14α-methylated Sterols | Dose-dependent increase in precursor sterols |

Other Plausible Mechanisms of Action

Based on the structural components of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, other potential mechanisms of action include:

-

Ketol-Acid Reductoisomerase (KARI) Inhibition: The cyclopropane moiety is found in some inhibitors of KARI, an enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms, suggesting potential herbicidal or antimicrobial activity.[10][13][14][15]

-

Androgen Receptor (AR) Antagonism: The pyrrole-carboxamide scaffold is present in some AR antagonists.[9][16][17] Inhibition of the AR signaling pathway is a key therapeutic strategy in prostate cancer.[16][18][19]

-

Dual mPGES-1/sEH Inhibition: 5-methyl-2-carboxamidepyrrole derivatives have been identified as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), suggesting potential anti-inflammatory and anticancer applications.[20][21][22][23][24]

Further investigation into these potential mechanisms would require specific assay systems tailored to each target.

Conclusion

The precise mechanism of action of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is yet to be elucidated. However, its structural features suggest several plausible biological targets. This guide provides a comprehensive overview of these potential mechanisms, grounded in the current scientific literature on analogous compounds. The experimental protocols outlined herein offer a strategic approach for researchers to systematically investigate and validate the biological activity of this compound. Such studies will be instrumental in defining its therapeutic potential and guiding future drug development efforts.

References

-

Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC - NIH. (n.d.). Retrieved from [Link]

-

Molecular Mechanisms of MmpL3 Function and Inhibition - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Androgen receptor antagonists for prostate cancer therapy. (n.d.). Retrieved from [Link]

-

What are MmpL3 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Design, Synthesis and Herbicidal Activity of Ketol-acid Reductoisomerase Inhibitors. (n.d.). Retrieved from [Link]

-

Mechanisms of androgen receptor repression in prostate cancer - Portland Press. (2006, October 25). Retrieved from [Link]

-

Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.t.). Retrieved from [Link]

-

A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. (n.d.). Retrieved from [Link]

-

What are p38 MAPK inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

-

MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - MDPI. (n.d.). Retrieved from [Link]

-

Defining the Mechanism of Action and Resistance of New Mycobacterium abscessus MmpL3 Inhibitors - ACS Publications. (2026, January 13). Retrieved from [Link]

-

A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity. (n.d.). Retrieved from [Link]

-

A ketol-acid reductoisomerase inhibitor that has antituberculosis and herbicidal activity. (2025, May 19). Retrieved from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019, April 24). Retrieved from [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed. (2020, May 28). Retrieved from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019, April 24). Retrieved from [Link]

-

Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. - UroToday. (2020, July 15). Retrieved from [Link]

-

Synthesis, crystal structure and herbicidal activity of mimics of intermediates of the KARI reaction - PubMed. (n.d.). Retrieved from [Link]

-

Role of Androgen Receptor in Prostate Cancer: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Resistance to antifungals that target CYP51 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals | Journal of Experimental Medicine | Rockefeller University Press. (n.d.). Retrieved from [Link]

-

5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates - iris.unina.it. (n.d.). Retrieved from [Link]

-

Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases - ResearchGate. (n.d.). Retrieved from [Link]

-

Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (2023, September 12). Retrieved from [Link]

-

Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels | ACS Medicinal Chemistry Letters. (2020, March 5). Retrieved from [Link]

-

mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - NIH. (n.d.). Retrieved from [Link]

-

Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (n.d.). Retrieved from [Link]

-

Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 7. rupress.org [rupress.org]

- 8. mdpi.com [mdpi.com]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure and herbicidal activity of mimics of intermediates of the KARI reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. urotoday.com [urotoday.com]

- 19. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates [iris.unina.it]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Scoping Guide to Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a novel chemical entity with a structure suggestive of significant biological potential. Its core components—a pyrrole-2-carboxamide scaffold and an N-cyclopropyl group—are prevalent in a diverse range of bioactive molecules and approved therapeutics. This guide addresses the critical, initial challenge in the drug discovery pipeline: the identification of specific molecular targets. In the absence of direct empirical data for this specific compound, this document presents a hypothesis-driven framework for target identification. By deconstructing the molecule into its key pharmacophoric fragments, we infer potential therapeutic applications and molecular targets based on established activities of structurally related compounds. This guide provides a strategic workflow, integrating computational prediction with robust experimental validation protocols, to systematically explore the therapeutic landscape of this promising molecule.

Molecular Deconstruction and Physicochemical Profile

The rational investigation of a new chemical entity begins with a thorough analysis of its structure. The molecule N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide can be dissected into three key structural motifs, each contributing to its potential pharmacological profile.

-

The Pyrrole-2-Carboxamide Core: This scaffold is a "privileged" structure in medicinal chemistry, known for its role in a variety of biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an effective anchor for binding to protein targets. Derivatives have demonstrated potent activities as antibacterial, anticancer, and anti-inflammatory agents.[2][3][4]

-

The N-Cyclopropyl Group: The addition of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability and conformational rigidity.[5][6] This can lead to improved binding affinity for target proteins and favorable pharmacokinetic properties.[5] Notably, the "cyclopropyl carboxamide" class of molecules has been identified as a novel and potent inhibitor of the malaria parasite, Plasmodium falciparum.[7]

-

The N-Methyl Group: The methyl group on the pyrrole nitrogen can influence the compound's solubility, electronic properties, and steric interactions within a binding pocket, potentially fine-tuning its selectivity and potency.

This structural combination suggests that N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a promising candidate for investigation across several therapeutic areas.

Caption: Key pharmacophoric elements of the title compound.

Hypothesized Therapeutic Areas and Molecular Targets

Based on an extensive review of compounds sharing key structural motifs, we have identified four primary therapeutic areas for investigation. The following table summarizes the hypothesized molecular targets and the rationale for their consideration.

| Therapeutic Area | Hypothesized Molecular Target(s) | Rationale & Supporting Evidence | Key Structural Motif |

| Infectious Diseases | Mycobacterial Membrane Protein Large 3 (MmpL3) | Pyrrole-2-carboxamide derivatives are potent inhibitors of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis.[3][8] | Pyrrole-2-carboxamide |

| Plasmodium falciparum (various) | Cyclopropyl carboxamides represent a novel chemical class with potent, whole-cell activity against drug-resistant P. falciparum strains, arresting parasite growth in the early trophozoite stage.[7] | N-Cyclopropyl Carboxamide | |

| Oncology | Fibroblast Growth Factor Receptors (FGFR2/3) | Pyrrolopyrazine carboxamide derivatives have been developed as potent and selective inhibitors of FGFR2/3, which are established oncogenic drivers in various solid tumors.[9] | Pyrrole Carboxamide |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) / Soluble Epoxide Hydrolase (sEH) | 5-methyl-2-carboxamidepyrrole compounds have been identified as dual inhibitors of mPGES-1 and sEH, promising targets for inflammation and cancer therapy.[2] | Pyrrole-2-carboxamide | |

| CNS Disorders | Phosphodiesterase 4B (PDE4B) | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are potent and selective PDE4B inhibitors, a target for treating inflammatory CNS diseases by modulating intracellular cAMP levels.[10] | Pyrrole-2-carboxamide |

| Acetylcholinesterase (AChE) | The pyrrole core is a feature in novel multi-target agents designed for Alzheimer's disease, with AChE being a primary target.[11] | Pyrrole Core |

Integrated Target Identification and Validation Workflow

A robust and efficient strategy for target deconvolution involves a tiered approach, beginning with broad, computational methods and progressing to specific, rigorous experimental validation.

Part A: In Silico Target Prediction ("Target Fishing")

The initial phase leverages computational tools to scan the known proteome for potential binding partners, generating a tractable list of candidate targets.[12][13] This approach is cost-effective and rapidly narrows the field of inquiry.

Caption: Workflow for in silico target identification.

Experimental Protocol: Reverse Pharmacophore Mapping

-

Ligand Preparation: Generate a low-energy 3D conformation of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide using computational chemistry software (e.g., Avogadro, MOE).

-

Pharmacophore Feature Generation: Identify key chemical features on the 3D structure: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.

-

Database Screening: Submit the generated pharmacophore model to a reverse screening server like PharmMapper. This tool compares the query model against a large, pre-calculated database of pharmacophores derived from all available protein structures in the Protein Data Bank (PDB).

-

Hit Scoring and Ranking: The server returns a list of potential protein targets, ranked by a "fit score" that quantifies how well the protein's binding site geometry complements the query pharmacophore.

-

Target Triage: Analyze the top-ranked hits. Prioritize targets that are biologically plausible based on the hypothesized therapeutic areas. Cross-reference hits with results from other in silico methods (e.g., reverse docking) to increase confidence.

Part B: In Vitro Target Validation ("Hit Confirmation")

Computational predictions must be substantiated with empirical evidence. This phase uses a combination of cell-based and cell-free assays to confirm biological activity and direct target engagement.

Caption: Workflow for in vitro target validation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

-

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) between a ligand (the compound) and a target protein. This is a gold-standard method for confirming direct physical interaction.

-

Methodology:

-

Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

Analyte Preparation: Prepare a dilution series of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) injection.

-

Binding Analysis: Inject the compound dilutions sequentially over the reference and target protein flow cells at a constant flow rate. The binding is measured as a change in the refractive index at the sensor surface, reported in Response Units (RU).

-

Data Processing: Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes and non-specific binding. Align and subtract the buffer-only blank injection to correct for drift.

-

Kinetic Modeling: Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) confirms a high-affinity interaction.

-

Lead Optimization and Future Directions

The confirmation of a direct, high-affinity interaction between N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide and a validated target marks the transition from target identification to lead optimization. The subsequent steps are critical for advancing the molecule toward a preclinical candidate.

-

Structure-Activity Relationship (SAR) Studies: The next logical step involves the synthesis of a library of analogs to systematically probe the contributions of each structural motif. For instance, modifying the substituents on the pyrrole ring or replacing the cyclopropyl group with other small cycloalkanes can reveal key interactions and guide the design of more potent and selective compounds.

-

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures.[14] In vitro assays for metabolic stability (e.g., using liver microsomes), cell permeability (e.g., Caco-2 assay), and cytotoxicity are essential.

-

In Vivo Efficacy Models: Once a lead compound with a promising in vitro profile is identified, its therapeutic efficacy must be tested in relevant animal models of the targeted disease (e.g., xenograft models for cancer, infection models for tuberculosis or malaria).

The strategic framework outlined in this guide provides a clear and scientifically rigorous path for elucidating the therapeutic potential of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. By combining predictive computational chemistry with definitive biophysical and biochemical validation, researchers can efficiently navigate the complexities of target deconvolution and accelerate the journey from a novel molecule to a potential therapeutic.

References

-

Plouffe, D., et al. (2008). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 52(8), 2985-2993. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534-10553. [Link]

-

Kim, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

-

Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(10), 2269. [Link]

-

Bhattacharya, S., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 738-764. [Link]

-

Annunziata, M., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie. [Link]

-

AA Blocks. (n.d.). N-cyclopropylcyclopropanecarboxamide. AA Blocks. [Link]

-

CP Lab Safety. (n.d.). 5'-(N-Cyclopropyl)carboxamidoadenosine, 25 mg. CP Lab Safety. [Link]

-

Xu, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1437. [Link]

-

Mateev, E., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4216. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1996. [Link]

-

El-Sayed, N. N. E., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances, 13(10), 6535-6552. [Link]

-

Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Noolvi, M. N., et al. (2022). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

-

Gupta, N., et al. (2021). Computational Predictions for Multi-Target Drug Design. ResearchGate. [Link]

-

Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

-

Parrino, B., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 27(13), 4052. [Link]

-

Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 733588. [Link]

-

Lu, S. (Ed.). (n.d.). Special Issue: Computational Strategy for Drug Design. MDPI. [Link]

-

Liu, X., et al. (2012). Computational drug discovery. Acta Pharmaceutica Sinica B, 2(5), 413-420. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unina.it [iris.unina.it]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Cyclopropylazocane-1-carboxamide [benchchem.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry

Foreword: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutic agents. The pyrrole-2-carboxamide core, particularly when functionalized with specific substituents like the N-cyclopropyl and N-methyl groups, represents such a scaffold. This guide provides a comprehensive technical overview of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a key building block in the synthesis of advanced drug candidates. We will delve into its synthesis, characterization, and its pivotal role in the construction of potent kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS No. 713519-97-2) is a small molecule with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol .[1] Its structure is characterized by a central 1-methyl-1H-pyrrole ring, to which a cyclopropylcarboxamide group is attached at the 2-position.

Table 1: Physicochemical Properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

| Property | Value | Source |

| CAS Number | 713519-97-2 | Echemi[1] |

| Molecular Formula | C₉H₁₂N₂O | Echemi[1] |

| Molecular Weight | 164.20 g/mol | Echemi[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents like DMF, DCM | General Chemical Knowledge |

The incorporation of the cyclopropyl group is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system offers several advantages, including conformational rigidity, which can lead to more favorable binding to target proteins by reducing the entropic penalty of binding.[2] Furthermore, the sp²-hybridized character of the cyclopropyl ring can enhance the hydrogen-bonding capabilities of the adjacent amide N-H group, a critical interaction in many protein-ligand binding events.[3]

Synthesis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: A Detailed Protocol

The synthesis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is typically achieved through the amide coupling of 1-methyl-1H-pyrrole-2-carboxylic acid with cyclopropylamine. This transformation requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents. Below are two field-proven, step-by-step protocols for this synthesis.

Synthesis Workflow Overview

The general synthetic strategy involves a two-step process starting from commercially available precursors.

Caption: General workflow for the synthesis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often leads to high yields and clean reactions.[4][5]

Materials:

-

1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1N HCl (aq)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

Add cyclopropylamine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), a classic and cost-effective method for amide bond formation.[4][6]

Materials:

-

1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate or other suitable organic solvent

-

Water

-

1N HCl (aq)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a round-bottom flask, add 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and cyclopropylamine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA or TEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide product via flash column chromatography or recrystallization.

Characterization and Analytical Data

Thorough characterization of the synthesized N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data |

| ¹H NMR | Signals corresponding to the pyrrole ring protons, the N-methyl group, the cyclopropyl protons, and the amide proton. The pyrrole protons would appear in the aromatic region, the N-methyl as a singlet, and the cyclopropyl protons as multiplets in the upfield region. The amide proton would likely be a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbons of the pyrrole ring, the N-methyl carbon, and the carbons of the cyclopropyl ring. |